clavigerin C

CAS No.:

Cat. No.: VC1855100

Molecular Formula: C17H24O4

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24O4 |

|---|---|

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | [(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopentyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate |

| Standard InChI | InChI=1S/C17H24O4/c1-9(2)5-12(19)8-17-13-7-14(17)15(6-10(13)3)21-16(17)20-11(4)18/h6,9,13-16H,5,7-8H2,1-4H3/t13-,14+,15-,16+,17+/m1/s1 |

| Standard InChI Key | GXJSMKHKQRATHF-ALYAQQCSSA-N |

| Isomeric SMILES | CC1=C[C@@H]2[C@@H]3C[C@H]1[C@@]3([C@H](O2)OC(=O)C)CC(=O)CC(C)C |

| Canonical SMILES | CC1=CC2C3CC1C3(C(O2)OC(=O)C)CC(=O)CC(C)C |

Introduction

Chemical Properties and Structure

Clavigerin C is characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | [(1R,3R,6R,8R,9S)-4-methyl-9-(4-methyl-2-oxopentyl)-7-oxatricyclo[4.3.0.03,9]non-4-en-8-yl] acetate |

| Standard InChI | InChI=1S/C17H24O4/c1-9(2)5-12(19)8-17-13-7-14(17)15(6-10(13)3)21-16(17)20-11(4)18/h6,9,13-16H,5,7-8H2,1-4H3/t13-,14+,15-,16+,17+/m1/s1 |

| Standard InChIKey | GXJSMKHKQRATHF-ALYAQQCSSA-N |

| Canonical SMILES | CC1=CC2C3CC1C3(C(O2)OC(=O)C)CC(=O)CC(C)C |

| PubChem Compound ID | 11140883 |

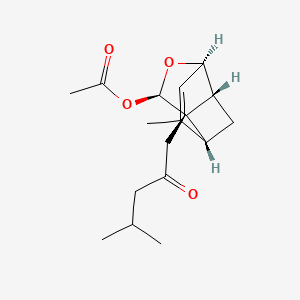

The structure of clavigerin C features a tricyclic core with an acetoxy acetal functional group. This structural configuration is believed to be central to its biological activity, as it may act as a "hidden" 1,4-dicarbonyl compound that can interact with specific biological targets in insects.

Natural Source and Isolation

Clavigerin C was isolated from the liverwort Lepidolaena clavigera, a plant species native to New Zealand. This liverwort shows interesting geographic variation in its chemical constituents, with different chemotypes predominating in different regions of New Zealand .

The initial isolation and characterization of clavigerin C was reported in 2003, when researchers identified two new oxygenated bergamotane derivatives (clavigerins B and C) as the compounds responsible for the insect antifeedant activity observed in extracts from this liverwort .

The isolation process typically involves careful extraction procedures, as subsequent research has shown that the acetoxy acetal group of clavigerins can undergo alcoholysis with extraction solvents such as ethanol or methanol, potentially leading to artifact formation . This sensitivity to alcoholysis has important implications for the extraction methodology and has led to the identification of additional clavigerin derivatives that were later determined to be artifacts of the isolation process rather than naturally occurring compounds .

Biological Activities

Insect Antifeedant Activity

Clavigerin C exhibits significant insect antifeedant activity, making it a compound of interest for potential applications in pest control and agricultural protection. This property refers to the compound's ability to deter insects from feeding on materials treated with it.

The mechanism behind this activity is proposed to involve the compound acting as a "hidden" 1,4-dicarbonyl compound, which can interact with biological targets in insects . This hypothesis suggests that clavigerin C may undergo transformation upon interaction with insect digestive systems, revealing reactive functional groups that interfere with feeding behavior.

The antifeedant properties of clavigerin C place it among other notable natural products that have been investigated for agricultural applications. Similar compounds with insect antifeedant activity have been identified in various plant species, particularly those that demonstrate natural resistance to insect herbivory .

Synthesis and Derivatives

The total synthesis of both enantiomers of clavigerin C, alongside clavigerin B, has been achieved. This synthetic approach is crucial for further research into the biological activities and potential applications of these compounds.

Successful synthesis allows researchers to:

-

Confirm the absolute stereochemistry of the natural product

-

Produce sufficient quantities for biological testing

-

Create structural analogues to explore structure-activity relationships

-

Optimize desirable properties while minimizing unwanted effects

Research Challenges and Artifacts

An important consideration in clavigerin C research involves the potential formation of artifacts during the extraction and analysis process. Perry et al. found that methanol-derived artifact compounds can form from clavigerin B and C during extraction from Lepidolaena clavigera .

The acetoxy acetal group of clavigerins B and C is susceptible to alcoholysis when exposed to solvents like methanol or ethanol during the extraction process. This reactivity has led to the identification of additional compounds (referred to as clavigerins 4-6 in some literature) that were later determined to be artifacts rather than naturally occurring metabolites .

This susceptibility to artifact formation has important methodological implications:

-

Care must be taken in selecting appropriate solvents for extraction

-

Analytical methods must account for potential chemical transformations

-

Findings must be interpreted with awareness of these potential artifacts

-

Alternative extraction methods may be necessary to obtain pure, unmodified compounds

Future Research Directions

Future research on clavigerin C may focus on several promising directions:

-

Further investigation of its mechanism of action as an insect antifeedant, potentially leading to development of novel, environmentally friendly pest control agents

-

Detailed exploration of its cytotoxic properties, including specific cellular targets and signaling pathways affected

-

Structure-activity relationship studies through the synthesis of analogues with modified functional groups

-

Examination of potential synergistic effects with other natural or synthetic compounds in agricultural or biomedical applications

-

Development of improved extraction and purification methods that minimize artifact formation

The unique structural features and biological activities of clavigerin C make it a compound of continued interest in both basic research and potential applications in agriculture and medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume